![molecular formula C24H19ClN4O B1650528 N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide CAS No. 1185140-33-3](/img/structure/B1650528.png)
N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the benzimidazole and indole rings, followed by their coupling. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring . The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole and indole moieties can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2-yl benzamide: Shares the benzimidazole moiety but lacks the indole ring.
Bilastine: Contains a benzimidazole ring but has different substituents and lacks the indole moiety.
Properties
CAS No. |
1185140-33-3 |
|---|---|
Molecular Formula |
C24H19ClN4O |
Molecular Weight |
414.9 |
IUPAC Name |
N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H19ClN4O/c25-17-8-11-19-16(13-17)14-22(27-19)24(30)26-18-9-5-15(6-10-18)7-12-23-28-20-3-1-2-4-21(20)29-23/h1-6,8-11,13-14,27H,7,12H2,(H,26,30)(H,28,29) |
InChI Key |
MKFCUQYGRUSSOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=CC=C(C=C3)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=CC=C(C=C3)NC(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


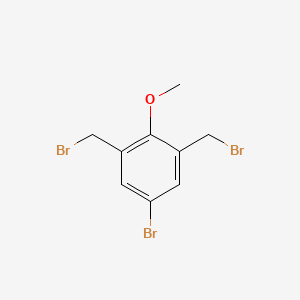
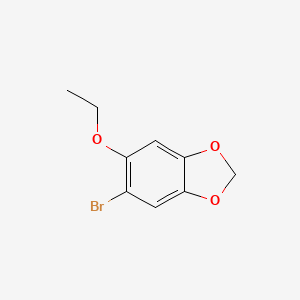
![tert-butyl N-[1-(benzylamino)-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1650453.png)
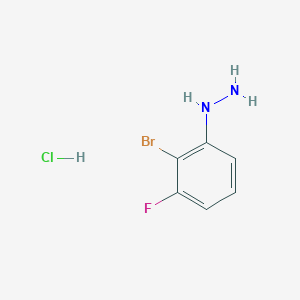
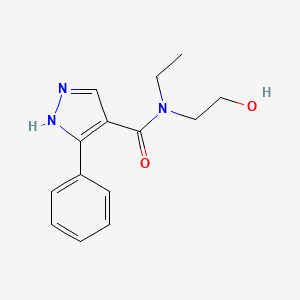
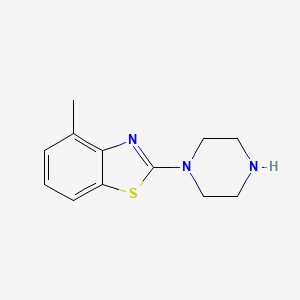
![2-[[2-Hydroxy-3-(thiophen-2-ylmethoxy)propyl]amino]-2-methylpropan-1-ol](/img/structure/B1650457.png)
![5-(4-Methanesulfonylphenyl)-11-methyl-3-phenyl-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene hydrochloride](/img/structure/B1650460.png)
![(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone](/img/structure/B1650463.png)
![N-(2-methoxybenzyl)-6-methyl-4-oxo-2-phenyl-5-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B1650464.png)
![4-ethoxy-N-[2-(2-phenethyl-1H-1,3-benzimidazol-1-yl)ethyl]benzamide](/img/structure/B1650465.png)
![10-(acetylamino)-8-fluoro-2-(4-fluorobenzyl)-3-methyl-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B1650466.png)
![N-cycloheptyl-3-[3-(4-methyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1650467.png)
![3-benzyl-8-methyl-5-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B1650468.png)
